molecular formula C24H24N2O2S B2596008 1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326848-68-3

1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2596008
CAS RN: 1326848-68-3
M. Wt: 404.53
InChI Key: KPWYAHPDJVIIDC-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds containing a pyrimidine fused to a thiophene ring. They are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Scientific Research Applications

Synthesis and Biological Potential

Synthesis Techniques : The compound is part of a broader class of thienopyrimidine derivatives, known for their synthesis through reactions that yield biologically active compounds. For instance, the synthesis of thieno[2,3-d]pyrimidine compounds, fused with a thiazolo ring, exhibits high biological activities, suggesting a methodological relevance in creating inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Biological Activities : The structural modifications of thienopyrimidine derivatives influence their biological potential, including acting as potent GnRH receptor antagonists. This is relevant for treating reproductive diseases, where specific substitutions on the core structure enhance receptor binding activity (Guo et al., 2003).

Material Science Applications

Polymer Solar Cells : In the realm of material science, derivatives of thienopyrimidine, when used in donor–acceptor conjugated random terpolymers, can significantly affect optical properties and power conversion efficiency in polymer solar cells. Tuning the ratio between different electron-deficient units alters absorption properties and the energy level of molecular orbitals, contributing to improved light absorption and efficiency (Kang et al., 2013).

Supramolecular Chemistry

Hydrogen-bonded Supramolecular Assemblies : Thienopyrimidine derivatives also play a crucial role in supramolecular chemistry, where they contribute to the formation of 2D and 3D networks through extensive hydrogen bonding. These networks, facilitated by macrocyclic cations and anionic sheets, underline the importance of thienopyrimidine derivatives in designing novel supramolecular assemblies with potential applications in various scientific fields (Fonari et al., 2004).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. For example, some thieno[3,2-d]pyrimidines are known to inhibit certain enzymes, which can lead to their anti-inflammatory or anticancer effects .

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N2O2S/c1-16-6-5-7-19(14-16)26-22(27)21-20(12-13-29-21)25(23(26)28)15-17-8-10-18(11-9-17)24(2,3)4/h5-14,21H,15H2,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCBMLHZFAQXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC=C(C=C4)C(C)(C)C)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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